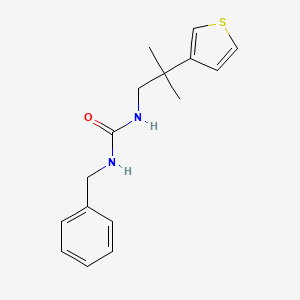
1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs, such as the one you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The exact molecular structure of “1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions of thiophene derivatives can be complex and varied. For example, thiopropamine, a thiophene-based compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .科学的研究の応用
Enzyme Inhibition
A pivotal area of research involving urea derivatives like 1-Benzyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is their role in enzyme inhibition. Notably, derivatives have been synthesized and assessed for their anti-acetylcholinesterase activity, which is critical in treating neurodegenerative diseases like Alzheimer's. The flexibility in the molecular structure of these compounds, such as varying the spacer length between pharmacophoric moieties, has shown compatibility with high inhibitory activities against acetylcholinesterase. This indicates their potential as therapeutic agents in managing conditions associated with enzyme dysregulation (Vidaluc et al., 1995).
Anticancer Activity
Urea derivatives are also being explored for their anticancer properties. Research has shown that certain 1-aryl-3-(2-chloroethyl) ureas exhibit cytotoxicity against human adenocarcinoma cells in vitro, highlighting their potential as anticancer agents. These compounds' efficacy, comparable to known anticancer drugs, underscores the importance of urea derivatives in developing new therapeutic strategies against cancer (Gaudreault et al., 1988).
Structural and Electronic Characterization
The study of thiourea derivatives extends to their structural and electronic characterization, which is crucial for understanding their chemical behavior and potential applications. Investigations into compounds like 1-Benzyl-3-furoyl-1-phenylthiourea have utilized vibrational spectroscopy, NMR, and X-ray diffraction to explore their geometrical parameters, molecular stability, and non-linear optical behavior. This research contributes to a deeper understanding of how structural features influence the chemical and physical properties of urea derivatives, which is essential for designing functional materials and pharmaceuticals (Lestard et al., 2015).
Antifilarial Activity
Another significant application area for urea derivatives is in antifilarial activity. Synthesis and testing of compounds like 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas have revealed their efficacy against parasitic worms such as Brugia pahangi and Litomosoides carinii, showcasing the potential of these derivatives in treating filarial infections (Ram et al., 1984).
作用機序
将来の方向性
特性
IUPAC Name |
1-benzyl-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,14-8-9-20-11-14)12-18-15(19)17-10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOOQMNEGJJLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC1=CC=CC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2849038.png)
![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)
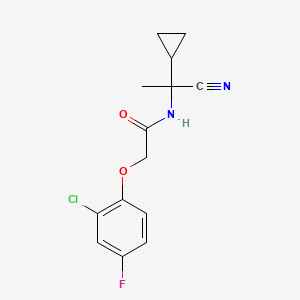

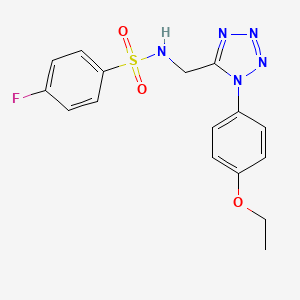
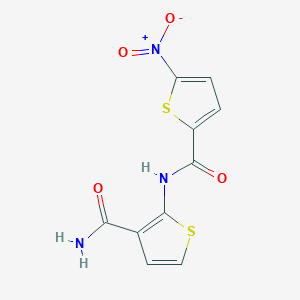
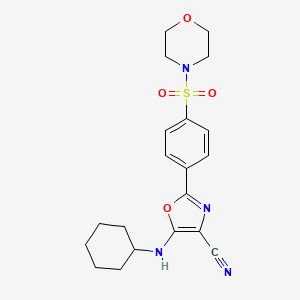
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)

![N-[(Z)-2-amino-1,2-dicyanoethenyl]-N'-(4-chlorophenyl)urea](/img/structure/B2849057.png)
![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)
![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2849061.png)
